N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide
Description
N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c16-12(13(17)18)5-8-23-15-11(4-1-6-19-15)14(21)20-9-10-3-2-7-22-10/h1-4,6-7H,5,8-9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHZPCLTOGDBIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Nicotinamide Core: Starting with a nicotinic acid derivative, the amide bond is formed using reagents like thionyl chloride and ammonia.
Introduction of the Furylmethyl Group: This step involves the alkylation of the nicotinamide core with a furylmethyl halide under basic conditions.
Attachment of the Trifluorobutenyl Sulfanyl Group: The final step includes the thiol-ene reaction between a thiol derivative and a trifluorobutenyl halide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nicotinamide or furylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anti-Cancer Applications
Recent studies have highlighted the compound's potential as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, which is crucial for tumor angiogenesis. The following points summarize its efficacy:
- VEGFR-2 Inhibition : Research indicates that derivatives of nicotinamide, including N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide, exhibit significant anti-proliferative effects against cancer cells by inhibiting VEGFR-2 activity. For instance, a related compound demonstrated strong binding affinity to VEGFR-2 and induced apoptosis in tumor cells through caspase activation and cell cycle arrest .
Case Study: Compound 16c
A specific derivative (Compound 16c) was synthesized and evaluated for its anti-cancer properties. It showed:
- Enhanced apoptosis in cancer cells.
- Significant inhibition of TNF-α and IL-6 levels.
- Effective binding to VEGFR-2, as confirmed by molecular docking studies .
Immunomodulatory Effects
The compound has also been investigated for its immunomodulatory effects. Nicotinamide derivatives have been shown to influence immune responses, potentially aiding in the treatment of autoimmune diseases or enhancing vaccine efficacy.
Research Findings
Studies have indicated that certain nicotinamide derivatives can modulate immune cell activity, leading to improved outcomes in inflammatory conditions. The mechanisms involve the alteration of cytokine profiles and enhancement of apoptosis in activated immune cells .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves strategic modifications to the nicotinamide scaffold to enhance biological activity. The structure activity relationship (SAR) studies are crucial for understanding how changes in chemical structure affect the biological properties of these compounds.
Key Modifications
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of specific receptors, affecting cellular signaling pathways.
Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide.
Furylmethyl Compounds: Molecules containing the furylmethyl group, such as furylmethyl ketones.
Trifluorobutenyl Sulfanyl Compounds: Compounds with similar trifluorobutenyl sulfanyl groups.
Uniqueness
N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide (CAS: 478067-86-6) is a synthetic compound belonging to the class of nicotinamide derivatives. Its unique structure combines a furylmethyl group with a trifluorobutenyl sulfanyl moiety, which contributes to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H13F3N2O2S |
| Molar Mass | 342.34 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide |
| CAS Number | 478067-86-6 |
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
- The compound may inhibit specific enzymes by binding to their active sites. For instance, similar nicotinamide derivatives have been shown to interact with sirtuins, a family of enzymes involved in cellular regulation and metabolism .
2. Receptor Modulation:
- It could modulate the activity of receptors related to various signaling pathways. This mechanism is critical in understanding its potential therapeutic effects on metabolic disorders and cancer.
3. Gene Expression Regulation:
- The compound might influence gene expression by interacting with transcription factors or other regulatory proteins, potentially leading to altered cellular responses.
Biological Activity
Research indicates that compounds with structural similarities to this compound exhibit various biological activities:
1. Antitumor Activity:
- Some nicotinamide derivatives have demonstrated cytotoxic effects against tumor cell lines. For example, studies on related compounds have shown selective cytotoxicity against human tumor cells while sparing normal cells .
2. Antimicrobial Properties:
- The compound may possess antimicrobial activity similar to other nicotinamide derivatives that have been reported to exhibit anti-H. pylori and urease inhibitory activities . This suggests potential applications in treating infections.
3. Anti-inflammatory Effects:
- Compounds in this class have been investigated for their anti-inflammatory properties, which could be beneficial in managing conditions like arthritis and other inflammatory diseases.
Case Studies
Several case studies highlight the biological activity of compounds similar to this compound:
- Cytotoxicity Assays:
- Antimicrobial Efficacy:
Q & A
Q. What are the established synthetic routes for N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide?
- Methodological Answer : Synthesis typically involves nucleophilic substitution and coupling reactions. For analogous sulfanyl-acetamide derivatives, refluxing in ethanol with potassium hydroxide (KOH) facilitates thiol deprotonation and subsequent reaction with halogenated intermediates (e.g., 2-chloroacetamide derivatives) . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients), followed by crystallization from methanol/ethyl acetate mixtures (1:1 or 2:1 ratios) to yield high-purity crystals (>90% yield) . Reaction optimization includes controlling temperature (70–80°C) and reaction time (4–6 hours) to minimize side products .
Q. How is the crystal structure of this compound determined, and what are the key geometric parameters?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are mounted on a Bruker D8 VENTURE diffractometer, and data collected at 296 K. Structure solution uses direct methods (SHELXS-97), followed by refinement via SHELXL-2018 . Key parameters include:
- Bond lengths : C–S (1.78–1.82 Å), N–H (0.86 Å), and C–F (1.32–1.35 Å).
- Torsion angles : The furylmethyl group shows a dihedral angle of 42.25°–62.18° relative to the nicotinamide core, influencing molecular packing .
Hydrogen-bonding networks (e.g., N–H⋯N, N–H⋯O) form motifs like S(7) and R₂²(8), critical for stabilizing crystal lattices .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as hydrogen-bonding discrepancies?
- Methodological Answer : Discrepancies arise from dynamic disorder or anisotropic displacement. For example, in asymmetric units with multiple independent molecules (e.g., Compound II in ), hydrogen-bond angles may vary (59.70° vs. 62.18°). Mitigation strategies include:
- Validation tools : Use PLATON to check for missed symmetry or twinning .
- Refinement constraints : Apply riding models for H-atoms (Uiso(H) = 1.2Ueq(C,N)) and isotropic displacement parameters for non-H atoms .
- Cross-validation : Compare with similar compounds (e.g., N-(4-chlorophenyl) derivatives) to identify systemic errors .
Q. What advanced techniques are recommended for analyzing hydrogen-bonding networks and their impact on supramolecular assembly?
- Methodological Answer : Employ Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. For example:
- Fingerprint plots : Differentiate H⋯F (18–22%) and H⋯O (10–15%) contacts .
- Energy frameworks : Calculate interaction energies (CE-B3LYP/6-31G**) to predict stability of 3D architectures .
Experimental data should be supplemented with density functional theory (DFT) calculations (e.g., Gaussian 16) to validate electrostatic potential maps .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or microbial enzymes). Focus on the sulfanyl group’s role in coordinating active-site metals .
- QSAR models : Correlate substituent effects (e.g., trifluoro butenyl vs. methyl groups) with biological activity using partial least squares (PLS) regression .
- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., LogP ≈ 3.2, TPSA ≈ 85 Ų) to prioritize synthesizable candidates .
Q. What experimental strategies address low reproducibility in biological assays for this compound?
- Methodological Answer :
- Dose-response optimization : Use a 12-point dilution series (0.1–100 µM) in triplicate to minimize variability in IC50 determination .
- Positive controls : Include reference inhibitors (e.g., ciprofloxacin for antimicrobial assays) to validate assay conditions .
- Metabolic stability : Pre-incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain activity loss in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
